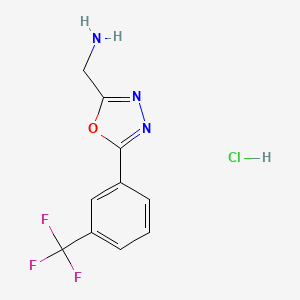

MFCD31714269

Description

Based on analogous MDL entries (e.g., and ), it likely represents a synthetic organic compound with applications in medicinal chemistry or materials science. Typical parameters for such compounds include molecular weight, solubility, reactivity, and safety profiles, which are critical for industrial and research applications .

Properties

IUPAC Name |

[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-2-6(4-7)9-16-15-8(5-14)17-9;/h1-4H,5,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHPJJFGDGDEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(O2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[5-(3-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride The reaction conditions typically include the use of reagents such as hydrazine hydrate, carbon disulfide, and an appropriate amine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is obtained through crystallization and is subjected to rigorous quality control measures to ensure its purity and stability .

Chemical Reactions Analysis

Types of Reactions

C-[5-(3-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

C-[5-(3-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C-[5-(3-Trifluoromethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD31714269, we analyze structurally and functionally related compounds from the evidence:

Key Parameters for Comparison:

Molecular Properties :

- Molecular Formula/Weight : Compounds with similar MDL identifiers (e.g., CAS 1761-61-1, C₇H₅BrO₂, MW 201.02) and CAS 905306-69-6 (C₇H₁₀N₂O, MW 138.17) highlight variations in halogenation and functional groups, which influence reactivity and bioavailability .

- Solubility : For CAS 1761-61-1, solubility is 0.687 mg/mL (0.00342 mol/L), classified as "soluble" with log S values ranging from -1.98 (Ali) to -2.63 (SILICOS-IT) . In contrast, CAS 905306-69-6 exhibits high aqueous solubility due to its polar amine and ether groups .

Synthetic Methods :

- CAS 1761-61-1 is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a 98% yield .

- CAS 905306-69-6 employs HATU-mediated coupling in THF, yielding 69% . These methods emphasize catalytic efficiency and solvent selection, critical for scaling this compound-like compounds.

Safety and Bioactivity: CAS 1761-61-1 carries a H302 warning (harmful if swallowed), while CAS 905306-69-6 has H315-H319-H335 hazards (skin/eye irritation, respiratory toxicity) . Bioactivity metrics like IC₅₀ or EC₅₀ are absent in the evidence but are standard for medicinal chemistry analogs (e.g., notes non-BBB permeability and non-CYP inhibition).

Data Tables: Comparative Analysis of Analogous Compounds

Research Implications and Limitations

Methodology Gaps : The absence of direct data for this compound necessitates reliance on analogous compounds. For example, green synthesis techniques () and HATU-mediated reactions () provide templates for optimizing its hypothetical synthesis .

Property Predictions : Tools like ESOL and SILICOS-IT (used for CAS 1761-61-1) could estimate this compound’s solubility and bioavailability .

Safety Profiling : Cross-referencing hazard data from similar compounds (e.g., brominated aromatics or polar amines) is essential for risk assessment .

Notes

- Evidence Limitations: No direct references to this compound were found in the provided materials. Comparisons are extrapolated from structurally related compounds.

- Diverse Sources : Data were synthesized from medicinal chemistry protocols (), synthetic methodologies (), and analytical frameworks ().

- Further Research : Experimental validation (e.g., LC-MS, NMR) and bioactivity assays are required to confirm the properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.